Tecovirimat Metabolite M4: A Comprehensive Technical Overview
Tecovirimat Metabolite M4: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecovirimat, an essential antiviral for the treatment of orthopoxvirus infections, undergoes significant metabolism in vivo. This technical guide provides an in-depth analysis of its major human metabolite, M4. Herein, we delineate the chemical structure of M4, summarize its pharmacokinetic profile in comparison to the parent drug, and detail the experimental methodologies utilized for its identification and quantification. This document is intended to serve as a critical resource for researchers engaged in the study of Tecovirimat's metabolism and its implications for drug efficacy and safety.
Chemical Structure of Tecovirimat Metabolite M4
Metabolite M4 is the product of the hydrolysis of the amide bond in Tecovirimat, a reaction catalyzed by the UDP-glucuronosyltransferases UGT1A1 and UGT1A4.[1] This biotransformation results in the removal of the 4-(trifluoromethyl)benzoyl group. The chemical name of M4 is N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine.[1][2]
The core structure is a fused tetracyclic system that includes an ethenocyclopropane moiety and an isoindole-dione group.[3] The stereochemistry of this complex scaffold has been confirmed as (3aα,4β,4aα,5aα,6β,6aα) through X-ray crystallography and nuclear magnetic resonance (NMR) studies.[3]
Key Chemical Properties of Tecovirimat Metabolite M4
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 204.22 g/mol | [3][4] |
| Systematic Name | N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine | [2] |
Metabolic Pathway of Tecovirimat to M4
The formation of metabolite M4 is a primary step in the metabolism of Tecovirimat. Following oral administration, Tecovirimat is absorbed and subsequently metabolized. The initial and critical step in the formation of M4 is the enzymatic hydrolysis of the amide linkage. This is followed by glucuronidation, leading to its excretion.
Pharmacokinetic Profile
Metabolite M4 is considered a major circulating metabolite of Tecovirimat, although it is pharmacologically inactive against orthopoxviruses.[5] Its plasma exposure, as measured by the area under the curve (AUC), is significant relative to the parent compound.
Comparative Pharmacokinetic Parameters of Tecovirimat and Metabolite M4
| Parameter | Tecovirimat (600 mg, oral) | Metabolite M4 | Source |
| Tmax (hours) | 6 | Not Reported | [3] |
| Plasma Protein Binding | 77-82% | Undetectable | [3] |
| Steady-State AUC₂₄ | ~29,816 hr*ng/mL | ~76% of Tecovirimat AUC₂₄ | [1][5] |
Experimental Protocols
The identification and quantification of Tecovirimat and its metabolites have been achieved through a combination of chromatographic and spectroscopic techniques.
Sample Preparation for LC-MS/MS Analysis
A common method for the extraction of Tecovirimat and its metabolites from human plasma involves protein precipitation.
-
Aliquot Plasma: 50 µL of human plasma is used as the starting material.
-
Protein Precipitation: Addition of 50 µL of methanol to the plasma sample.
-
Vortexing: The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analyte of interest, is carefully transferred to a new tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
A validated LC-MS/MS method is employed for the quantitative analysis of Tecovirimat in plasma, which can be adapted for its metabolites.
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites to ensure selectivity and sensitivity. For Tecovirimat, a commonly monitored transition is m/z 375.1 → 282.9.[6]
Structural Elucidation
The definitive structure of metabolite M4 was determined using a combination of advanced spectroscopic and crystallographic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the accurate mass and elemental composition, confirming the molecular formula C₁₁H₁₂N₂O₂.[3] Fragmentation patterns provided initial structural clues.[3]
-
Infrared (IR) Spectroscopy: Showed characteristic absorption bands for the carbonyl (C=O) and amide (C-N) functional groups, consistent with the isoindole-dione structure.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were instrumental in elucidating the complex polycyclic structure and the stereochemical arrangement of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the unambiguous three-dimensional structure and confirmed the absolute stereochemistry of M4.[3]
Logical Workflow for Metabolite Identification
The process of identifying and characterizing a drug metabolite like M4 follows a structured workflow, beginning with in vivo studies and culminating in detailed structural analysis.
Conclusion
The characterization of Tecovirimat's metabolite M4 is a crucial aspect of understanding the drug's overall disposition in the human body. While pharmacologically inactive, its significant presence in circulation underscores the importance of the hydrolytic metabolic pathway. The analytical methods detailed herein provide a robust framework for the continued study of Tecovirimat's metabolism and for the development of future antiviral agents. This comprehensive technical guide serves as a foundational resource for scientists and researchers in the field of drug development and infectious diseases.
References
- 1. Tecovirimat | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
